

3-Methyl-1H-pyrrolo[3,2-C]pyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1H-pyrrolo[3,2-C]pyridine

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3-Methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-pyrrolo[3,2-c]pyridine, an isomer of azaindole, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolopyridine scaffold is a key feature in various biologically active molecules, including kinase inhibitors and anticancer agents. This technical guide provides a summary of the available physical and chemical properties, a plausible synthetic protocol, and a conceptual visualization of its synthesis.

Physical and Chemical Properties

Direct experimental data for **3-Methyl-1H-pyrrolo[3,2-c]pyridine** (CAS Number: 22930-75-2) is not extensively documented in publicly available literature. However, the properties of related compounds can provide valuable estimations.

Table 1: Core Properties of **3-Methyl-1H-pyrrolo[3,2-c]pyridine** and Related Compounds

Property	3-Methyl-1H-pyrrolo[3,2-c]pyridine	3-Methylpyridine (for comparison)	1H-Pyrrolo[3,2-b]pyridine (Isomer)
Molecular Formula	C ₈ H ₈ N ₂	C ₆ H ₇ N	C ₇ H ₆ N ₂
Molecular Weight	132.16 g/mol	93.13 g/mol	118.14 g/mol
CAS Number	22930-75-2[1][2][3]	108-99-6	272-49-1[4]
Melting Point	Data not available	-19 °C[5]	128 °C[4]
Boiling Point	Data not available	141-143 °C[6]	Data not available
Solubility	Data not available	Soluble in water and alcohol[5]	Data not available

Spectral Data

Specific spectral data for **3-Methyl-1H-pyrrolo[3,2-c]pyridine** is not readily available. The following table provides predicted and comparative spectral information.

Table 2: Spectral Data

Data Type	3-Methyl-1H-pyrrolo[3,2-c]pyridine	Notes
¹ H NMR	Predicted shifts would include aromatic protons on both the pyridine and pyrrole rings, as well as a singlet for the methyl group.	Specific experimental data is not available in the searched literature.
¹³ C NMR	Predicted shifts would show carbons of the fused aromatic system and the methyl group.	Specific experimental data is not available in the searched literature.
Mass Spectrometry	Exact Mass: 132.0687 g/mol (predicted)	High-resolution mass spectrometry of derivatives has been reported.[7]

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **3-Methyl-1H-pyrrolo[3,2-c]pyridine** is not explicitly described in the available literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of azaindoles. One common approach is the Fischer indole synthesis, adapted for aza-analogs.

Proposed Synthesis: Modified Fischer Indole Synthesis

This protocol is a conceptual adaptation and would require optimization.

Materials:

- 4-Hydrazinopyridine
- Propionaldehyde
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)
- Ethanol
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

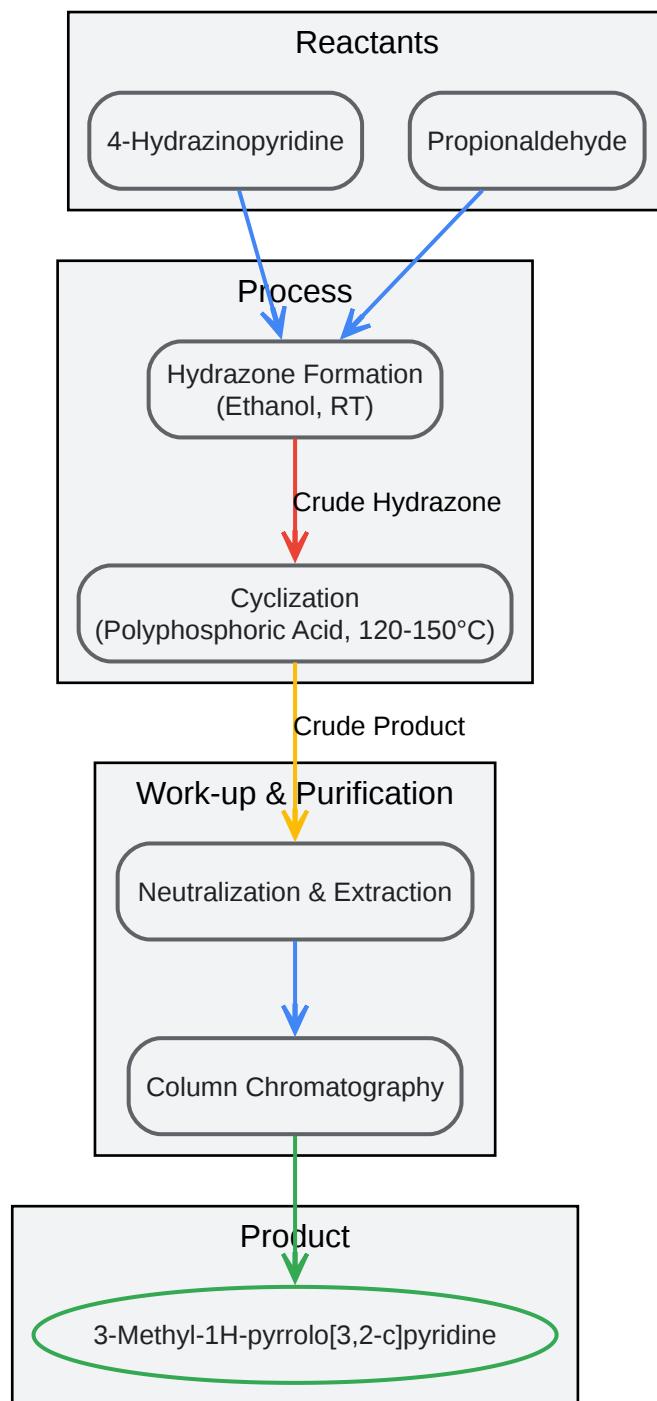
Procedure:

- Formation of the Hydrazone:
 - Dissolve 4-hydrazinopyridine in ethanol.
 - Add propionaldehyde dropwise to the solution at room temperature.
 - Stir the mixture for 2-4 hours. The formation of the corresponding hydrazone can be monitored by Thin Layer Chromatography (TLC).

- Remove the solvent under reduced pressure to obtain the crude hydrazone.
- Cyclization:
 - Add the crude hydrazone to polyphosphoric acid at an elevated temperature (e.g., 120-150 °C).
 - Stir the mixture vigorously for 1-3 hours. The progress of the cyclization should be monitored by TLC.
 - Allow the reaction mixture to cool to room temperature.
- Work-up and Purification:
 - Carefully pour the cooled reaction mixture onto crushed ice.
 - Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Filter and concentrate the organic solution under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **3-Methyl-1H-pyrrolo[3,2-c]pyridine**.

Visualizations

Since no specific signaling pathways involving **3-Methyl-1H-pyrrolo[3,2-c]pyridine** have been identified, a diagram of the proposed synthetic workflow is provided below.



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Caption: Proposed synthetic workflow for **3-Methyl-1H-pyrrolo[3,2-c]pyridine**.

Disclaimer: The information provided in this document is based on available scientific literature and chemical databases. The physical and chemical properties of **3-Methyl-1H-pyrrolo[3,2-c]pyridine**

c]pyridine have not been extensively characterized, and the provided synthetic protocol is a conceptual adaptation that requires experimental validation and optimization. Researchers should exercise appropriate caution and conduct thorough literature reviews and safety assessments before undertaking any experimental work.

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- To cite this document: BenchChem. [3-Methyl-1H-pyrrolo[3,2-C]pyridine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1320840#3-methyl-1h-pyrrolo-3-2-c-pyridine-physical-and-chemical-properties>]

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